molecular formula C26H31Cl2N3O6S B606361 BRD-9526 CAS No. 1446352-30-2

BRD-9526

Cat. No. B606361
CAS RN: 1446352-30-2
M. Wt: 584.509
InChI Key: YBAHAAHRDXLORA-DMPWYTOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BRD-9526 is a potent and selective Sonic Hedgehog (Shh) inhibitor. The Hedgehog signaling pathway is involved in the development of multicellular organisms and, when deregulated, can contribute to certain cancers, among other diseases.

Scientific Research Applications

Biospecimen Research Database (BRD) in Cancer Research

The Biospecimen Research Database (BRD) developed by the National Cancer Institute is a pivotal tool for improving the quality of biospecimens in cancer research. It provides access to peer-reviewed articles that investigate the impacts of biospecimen collection and handling practices on clinical, molecular, and proteomic endpoints. This resource aims to minimize preanalytical variability and improve biospecimen quality, housing over 2,300 articles and 200 standard operating procedures (SOPs) from diverse biobanking institutions (Engel, Greytak, Guan, & Moore, 2016).

Bromodomain (BRD) Protein Structures and Functions

The human bromodomain (BRD) family, comprising 61 BRDs, plays a crucial role in recognizing ε-N-lysine acetylation motifs, a key event in the reading process of epigenetic marks. These domains are vital for specific acetylation-dependent substrate recognition, influencing gene expression regulation. Structural analysis of the BRD family has identified both conserved and family-specific structural features crucial for substrate recognition (Filippakopoulos et al., 2012).

Role of BRD-Containing Proteins in Cancer

BRD-containing proteins, often dysregulated in cancer, are involved in gene fusions creating oncogenic proteins. These proteins selectively bind to acetylated Lys residues, especially in histones, thus regulating gene expression. They are potential targets for small-molecule inhibitors, which has stimulated translational research projects in cancer (Fujisawa & Filippakopoulos, 2017).

BRD-4 Targeting in Live-Cell Imaging and Proteome Profiling

Research on BRD-4, an epigenetic protein, involves using chemical probes for in situ imaging and covalent labeling of endogenous BRD-4 in live mammalian cells. This approach facilitates proteome-wide identification of potential drug targets, including off-targets of specific inhibitors (Li et al., 2014).

Discovery of Small-Molecule Inhibitors for BRD4

A virtual screening approach has been employed to identify inhibitors of BRD4, an epigenetic reader implicated in various diseases. This methodology includes designing substructure queries to compile a set of compounds featuring novel putative lysine mimetics and docking for compound selection. This approach has yielded novel hits and has potential in drug design for targeting BRD proteins (Vidler et al., 2013).

Chemical Probes for Bromodomain Study and Epigenetic Signaling

A set of 25 chemical probes covering 29 human bromodomain targets has been developed. These probes, selective small molecule inhibitors, have been evaluated for their selectivity and utility in studies of muscle cell differentiation and triple negative breast cancer (TNBC). This chemical probe set is a valuable resource for discovering physiological roles of bromodomain proteins in normal and disease states (Wu et al., 2018).

Therapeutic Potential of Bromodomains

Bromodomains (BRDs) perform a key role in translating histone modifications with significant transcriptional consequences. Recent breakthroughs have made the BRD family of reader proteins attractive for drug discovery due to their regulatory roles in gene transcription. This has led to the emergence of small-molecule inhibitors targeting these proteins for therapeutic applications (Prinjha, Witherington, & Lee, 2012).

properties

CAS RN

1446352-30-2

Product Name

BRD-9526

Molecular Formula

C26H31Cl2N3O6S

Molecular Weight

584.509

IUPAC Name

N-((2R,3S)-2-(((2,4-dichloro-N-methylphenyl)sulfonamido)methyl)-5-((R)-1-hydroxypropan-2-yl)-3-methyl-6-oxo-3,4,5,6-tetrahydro-2H-benzo[b][1,5]oxazocin-10-yl)cyclopropanecarboxamide

InChI

InChI=1S/C26H31Cl2N3O6S/c1-15-12-31(16(2)14-32)26(34)19-5-4-6-21(29-25(33)17-7-8-17)24(19)37-22(15)13-30(3)38(35,36)23-10-9-18(27)11-20(23)28/h4-6,9-11,15-17,22,32H,7-8,12-14H2,1-3H3,(H,29,33)/t15-,16+,22-/m0/s1

InChI Key

YBAHAAHRDXLORA-DMPWYTOCSA-N

SMILES

CN(S(=O)(C1=CC=C(Cl)C=C1Cl)=O)C[C@H]2[C@H](CN(C(C3=CC=CC(NC(C4CC4)=O)=C3O2)=O)[C@@H](CO)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BRD-9526;  BRD 9526;  BRD9526.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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